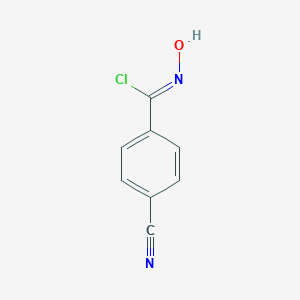

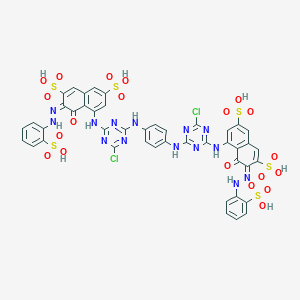

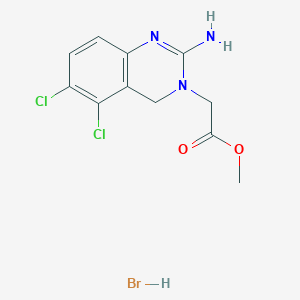

![molecular formula C9H9N3O2 B052315 3-氨基咪唑并[1,2-A]吡啶-5-羧酸甲酯 CAS No. 111753-15-2](/img/structure/B52315.png)

3-氨基咪唑并[1,2-A]吡啶-5-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate and related compounds has been explored through various methods. One approach involves the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis to produce carboxylic acids, showcasing a method to generate related structures (Abignente et al., 1982). Additionally, aqueous syntheses have been reported that do not require deliberate addition of catalysts, expanding the methodologies for generating these compounds (Darapaneni Chandra Mohan et al., 2013).

Molecular Structure Analysis

The molecular structure of Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate, like its analogs, is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a bicyclic structure combining a pyridine ring fused with an imidazole ring. This structure is crucial for the compound's chemical reactivity and interaction with various biological targets. 1H NMR spectral analysis provides insights into the molecular structure and substitution patterns of these compounds (Bourdais & Omar, 1980).

Chemical Reactions and Properties

Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate undergoes various chemical reactions, including novel dealkylation, which affords new substitution patterns, demonstrating the compound's versatility as a precursor for further chemical modifications (Blackburn & Guan, 2000). The compound's chemical properties are influenced by its ability to participate in multi-component syntheses and cyclodehydration-aromatization reactions, facilitating the creation of complex heterocyclic structures (Régnier et al., 2016).

Physical Properties Analysis

The physical properties of Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate, such as solubility, melting point, and stability, are crucial for its handling and application in chemical syntheses. These properties are determined by the compound's molecular structure, particularly the presence of functional groups that affect its interaction with solvents and other compounds. However, specific details on the physical properties of this compound require further exploration in the literature.

Chemical Properties Analysis

The chemical properties of Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate include its reactivity in condensation reactions, nucleophilic substitutions, and its role as a building block in the synthesis of various heterocyclic compounds. The compound's amino and carboxylate groups are pivotal for its chemical behavior, enabling a wide range of reactions that can be utilized for the synthesis of pharmacologically active molecules (Shaabani et al., 2006).

科学研究应用

合成技术和催化

3-氨基咪唑并[1,2-a]吡啶-5-羧酸甲酯衍生物的一个显着应用在于它们通过创新方法的合成,这些方法提高了效率和产率。例如,离子液体已被用于促进 3-氨基咪唑并[1,2-a]吡啶的一锅合成,显示出良好至优异的产率。这种方法受益于简单的后处理程序和离子液体的可重复使用性,突出了合成这些化合物的环保方法 (Shaabani、Soleimani 和 Maleki,2006)。此外,碘化锌已被用作催化剂,由 2-氨基吡啶和 α-氨基羰基化合物合成 3-氨基咪唑并[1,2-a]吡啶。这种方法提供了一种简洁新颖的方法,以良好至优异的产率提供所需的产物,展示了催化剂在促进这些反应中的多功能性 (Han、Ma、Wu 和 Huang,2015)。

新型化合物开发

3-氨基咪唑并[1,2-a]吡啶-5-羧酸甲酯衍生物的合成为开发具有潜在治疗应用的新型化合物开辟了途径。例如,在不使用溶剂的条件下使用机械化学球磨法轻松合成咪唑并[1,2-a]吡啶,展示了一种创建新衍生物的有效且绿色的方法。这种方法强调了温和的反应条件、高产率和简单的分离过程,突出了其在药学中快速开发新化合物的用途 (Maleki、Javanshir 和 Naimabadi,2014)。

催化和绿色化学应用

催化在 3-氨基咪唑并[1,2-a]吡啶-5-羧酸甲酯衍生物的合成中起着至关重要的作用,方法侧重于可持续性和效率。例如,纤维素@Fe2O3 纳米粒子复合材料已被用作磁性可回收纳米催化剂,用于合成 3-氨基咪唑并[1,2-a]吡啶。这种方法突出了绿色化学原理的重要性,提供了高催化活性、良好的可重复使用性和简单的磁性后处理,这与可持续化学过程的目标一致 (Shaabani、Nosrati 和 Seyyedhamzeh,2015)。

安全和危害

The safety information for “Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate” indicates that it has the hazard statements H302, H315, H319, and H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

未来方向

Imidazo[1,2-A]pyridine compounds have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against MDR-TB and XDR-TB, making them potential candidates for future drug discovery research . The World Health Organization has taken the initiative to develop new TB drugs, and these compounds could play a significant role in this endeavor .

属性

IUPAC Name |

methyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)6-3-2-4-8-11-5-7(10)12(6)8/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSZOPQMEOIKRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=NC=C(N21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-aminoimidazo[1,2-A]pyridine-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

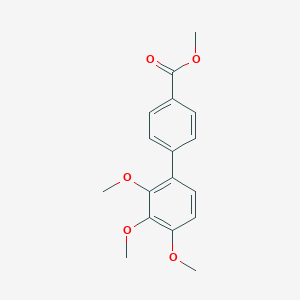

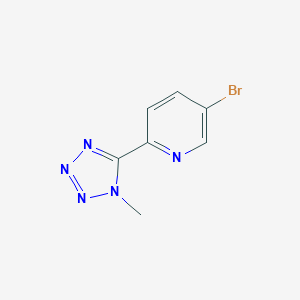

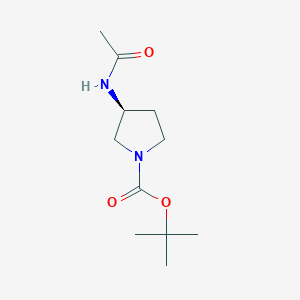

![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)

![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)